molecular formula C12H10BrClOS B8282230 5-Bromo-2-chloro-3-(4-methoxybenzyl)thiophene

5-Bromo-2-chloro-3-(4-methoxybenzyl)thiophene

Cat. No. B8282230
M. Wt: 317.63 g/mol
InChI Key: FWLBASIZCOEIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09006187B2

Procedure details

To a solution of methanone 2 (2.68 g, 8.08 mmol) in CH2Cl2/CH3CN (20 mL/20 mL) were added triethylsilane (3.9 mL, 24.2 mmol) and boron trifluoride diethyl etherate (3.1 mL, 24.2 mmol) at 0° C. The mixture was warmed up to room temperature slowly and stirred at room temperature for 15 hours. To the mixture was added aq. saturated K2CO3 solution (50 mL) slowly and extracted with EtOAc (50 mL×2). The combined organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by silica column chromatography (Biotage) to provide the desired product 3 (2.09 g, 82%).
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
CH2Cl2 CH3CN
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([Cl:7])=[C:4]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=O)[CH:3]=1.C([SiH](CC)CC)C.B(F)(F)F.CCOCC.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl.CC#N>[Br:1][C:2]1[S:6][C:5]([Cl:7])=[C:4]([CH2:8][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)[CH:3]=1 |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
2.68 g
Type
reactant
Smiles
BrC1=CC(=C(S1)Cl)C(=O)C1=CC=C(C=C1)OC
Name
Quantity
3.9 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
3.1 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
CH2Cl2 CH3CN
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl.CC#N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica column chromatography (Biotage)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC1=CC(=C(S1)Cl)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.